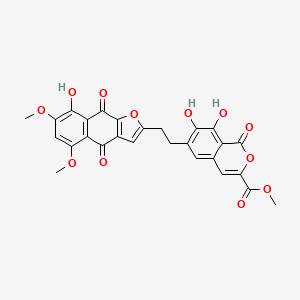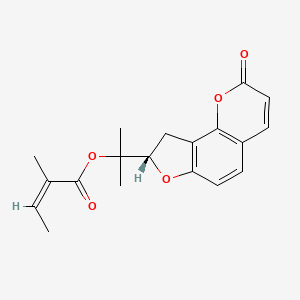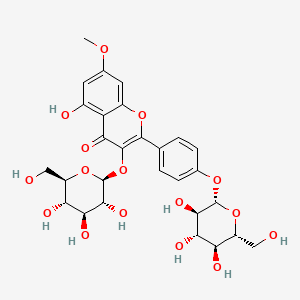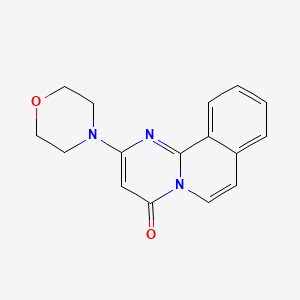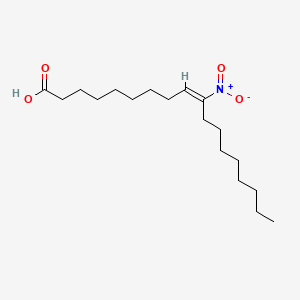
10-Nitrooleic acid
Overview
Description
CXA-10, also known as 10-nitro-9(E)-octadec-9-enoic acid, is a novel nitro fatty acid compound. It is characterized by a nitro group on carbon 10 and is a specific regioisomer of nitro-oleic acid. Nitro-fatty acids, including CXA-10, have shown potential as therapeutic agents in various disease indications where oxidative stress, inflammation, fibrosis, and direct tissue toxicity play significant roles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CXA-10 involves the nitration of oleic acid. The process typically includes the following steps:
Nitration: Oleic acid is treated with a nitrating agent, such as nitric acid, under controlled conditions to introduce the nitro group at the desired position.
Purification: The resulting product is purified using techniques such as column chromatography to isolate the desired regioisomer, CXA-10.
Industrial Production Methods
Industrial production of CXA-10 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of oleic acid are nitrated using industrial-grade nitrating agents.
Continuous Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
CXA-10 undergoes various chemical reactions, including:
Oxidation: CXA-10 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The nitro group in CXA-10 can be reduced to an amino group using reducing agents.
Substitution: CXA-10 can participate in substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, amino derivatives, and substituted nitro fatty acids.
Scientific Research Applications
CXA-10 has a wide range of scientific research applications, including:
Chemistry: CXA-10 is used as a model compound to study the reactivity and properties of nitro fatty acids.
Biology: It is employed in research to understand the biological effects of nitro fatty acids on cellular processes.
Medicine: CXA-10 has shown potential in treating diseases characterized by oxidative stress, inflammation, and fibrosis.
Industry: CXA-10 is used in the development of new therapeutic agents and as a reference compound in analytical studies.
Mechanism of Action
CXA-10 exerts its effects through several molecular targets and pathways:
NF-kB Pathway: It inhibits the nuclear factor kappa B (NF-kB) pathway, reducing inflammation and fibrosis.
Heat Shock Response: CXA-10 modulates the heat shock response, helping cells cope with stress.
Toll-Like Receptor 4 Pathway: It inhibits the Toll-Like Receptor 4 (TLR4) pathway, further contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
CXA-10 belongs to a class of compounds known as nitro fatty acids. Similar compounds include:
9-nitro-oleic acid: Another regioisomer of nitro-oleic acid with similar therapeutic potential.
Nitro-linoleic acid: A nitro fatty acid derived from linoleic acid with anti-inflammatory properties.
Nitro-conjugated linoleic acid: Known for its role in modulating metabolic processes.
Uniqueness of CXA-10
CXA-10 is unique due to its specific regioisomeric structure, which confers distinct biological activities. Its ability to modulate multiple signaling pathways, including Nrf2 and NF-kB, makes it a promising therapeutic agent for various diseases .
Properties
IUPAC Name |
(E)-10-nitrooctadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRADPCFZZWXOTI-BMRADRMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C(=C\CCCCCCCC(=O)O)/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347887 | |
| Record name | 10-Nitrooleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875685-46-4 | |
| Record name | CXA-10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875685464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CXA-10 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15026 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 10-Nitrooleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CXA-10 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N19AGY57Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


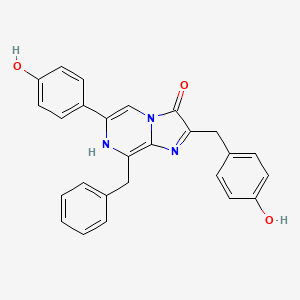

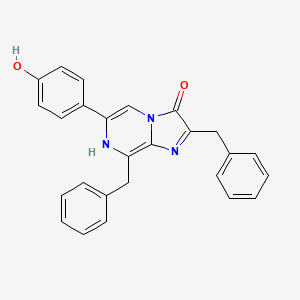
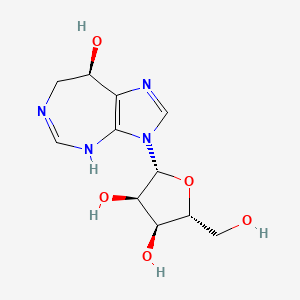
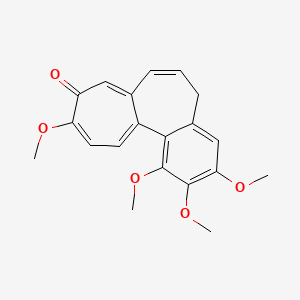
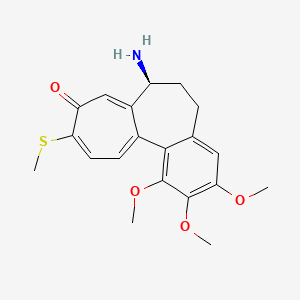
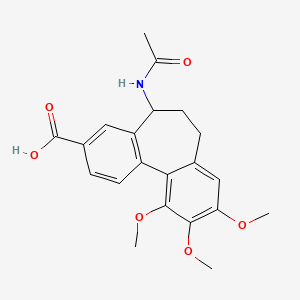

![3-Chloro-5-[(2e)-3,7-Dimethylocta-2,6-Dien-1-Yl]-4,6-Dihydroxy-2-Methylbenzaldehyde](/img/structure/B1669299.png)
